Fotagliptin
Description
Properties
CAS No. |
312954-58-7 |
|---|---|
Molecular Formula |
C17H19FN6O |
Molecular Weight |
342.3784 |
IUPAC Name |
(R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C17H19FN6O/c1-11-16(25)24(9-13-7-14(18)5-4-12(13)8-19)17(22-21-11)23-6-2-3-15(20)10-23/h4-5,7,15H,2-3,6,9-10,20H2,1H3/t15-/m1/s1 |
InChI Key |
IXSWMXRAIPXMRH-OAHLLOKOSA-N |
SMILES |
N#CC1=CC=C(F)C=C1CN2C(N3C[C@H](N)CCC3)=NN=C(C)C2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fotagliptin. |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
1. Glycemic Control in Type 2 Diabetes Mellitus:
Fotagliptin is predominantly used to manage blood sugar levels in patients with T2DM. Clinical trials have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels when administered as monotherapy or in combination with other antidiabetic agents such as metformin.
2. Phase 3 Clinical Trials:
Recent phase 3 studies involving this compound benzoate tablets have shown significant reductions in HbA1c levels after 24 weeks of treatment. In one study, patients receiving this compound monotherapy exhibited a decrease in HbA1c comparable to those receiving metformin therapy, with both groups showing low incidences of hypoglycemia . The results confirmed that this compound is effective and well-tolerated among diverse patient populations.
Efficacy and Safety
Efficacy:
this compound has shown promising results in various studies:
- Monotherapy: In a study involving treatment-naive patients, this compound significantly reduced HbA1c levels compared to placebo over a 24-week period .
- Combination Therapy: When combined with metformin, this compound further enhanced glycemic control without increasing the risk of adverse effects .
Safety Profile:
The safety profile of this compound has been favorable:
- Adverse Events: The incidence of adverse events was similar to that of placebo groups, indicating a good safety margin. Notably, the risk of hypoglycemia was low across multiple studies .
- Pharmacokinetics: this compound is rapidly absorbed with peak plasma concentrations reached within 1.5 hours post-administration. The drug demonstrates stable plasma levels over time, supporting its once-daily dosing regimen .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied:
- Absorption and Distribution: After oral administration, this compound achieves maximum concentration rapidly. Its pharmacokinetic profile suggests a linear relationship between dose and plasma concentration .
- Metabolism: Unlike many other DPP-4 inhibitors, this compound is not primarily metabolized by cytochrome P450 enzymes, which may reduce the potential for drug-drug interactions .
Summary of Key Findings
| Study Type | Duration | Population | Efficacy Outcome | Safety Outcome |
|---|---|---|---|---|
| Phase 3 Trial | 24 weeks | T2DM Patients | Significant HbA1c reduction | Low incidence of adverse events |
| Monotherapy Study | 14 days | Treatment-naive T2DM | Rapid glycemic control | Well tolerated |
| Combination Study | 24 weeks | T2DM Patients | Enhanced control with metformin | Similar safety to placebo |
Comparison with Similar Compounds
Efficacy in Glycemic Control
A pivotal phase 3 trial (NCT05782192) compared Fotagliptin (12 mg/day) with Alogliptin (25 mg/day) and placebo in 458 T2DM patients over 24 weeks :
| Parameter | This compound | Alogliptin | Placebo |
|---|---|---|---|
| HbA1c reduction (%) | -0.70 | -0.72 | -0.26 |
| FBG reduction (mmol/L) | -1.37 | -1.34 | -0.48 |
| HbA1c <7.0% (patients) | 37.0% | 35.5% | 15.5% |
| HbA1c ≤6.5% (patients) | 20.7% | 20.0% | 4.4% |
- Key Findings: this compound was non-inferior to Alogliptin (ETD = 0.02%, 95% CI: -0.16% to 0.19%) . Both drugs showed comparable improvements in β-cell function (HOMA-β) without affecting insulin resistance (HOMA-IR) .
Pharmacokinetic and Mechanistic Differentiation
| Parameter | This compound | Alogliptin |
|---|---|---|
| Dosing frequency | Once daily | Once daily |
| tₘₐₓ (hours) | 1–2 | 1–4 |
| DPP-4 inhibition | >80% over 24 hours | ~80% over 24 hours |
| Metabolites | M1 (inactive), M2-1 (weak) | Minimal activity |
- This compound’s sustained DPP-4 inhibition correlates with higher GLP-1 levels and reduced glycemic variability .
Comparison with Other DPP-4 Inhibitors
Preparation Methods
Direct Cooling/Antisolvent Crystallization
This conventional approach involves cooling a methanol solution of this compound benzoate and adding an antisolvent to induce precipitation. However, this method often yields needle-like crystals with an average size of 157 μm, which pose challenges in downstream desolvation due to their elongated morphology and low surface-area-to-volume ratio.
Ultrasound-Assisted Crystallization
The integration of ultrasonic irradiation during crystallization significantly alters crystal habit and size distribution. Ultrasound generates cavitation bubbles that enhance nucleation rates, resulting in smaller, rod-shaped crystals (mean size: 9.6 μm). Key advantages include:
-
Reduced Metastable Zone Width (MSZW) : From 12.5°C to 8.2°C, enabling tighter control over nucleation.
-
Shortened Induction Time : From 120 minutes to 45 minutes, accelerating the crystallization process.
-
Improved Desolvation Kinetics : Rod-shaped crystals desolvate completely within 20 hours, compared to >80 hours for needle-like crystals.
Table 1: Comparison of Crystallization Methods
| Parameter | Direct Cooling/Antisolvent | Ultrasound-Assisted |
|---|---|---|
| Crystal Morphology | Needle-like | Rod-like |
| Mean Crystal Size (μm) | 157 | 9.6 |
| Desolvation Time (h) | >80 | 20 |
| Process Yield (%) | 78 | 92 |
Process Optimization and Solvent Selection
The choice of solvent profoundly impacts crystallization efficiency and product quality. Methanol is preferred for forming this compound benzoate methanol solvate (FBMS), an intermediate that readily desolvates to the active form. Alternative solvents (e.g., DMF, acetonitrile) produce solvates with higher toxicity or poor desolvation profiles, rendering them unsuitable for pharmaceutical use.
Seeding Strategy
Introducing seeds during crystallization narrows the MSZW and improves yield (from 78% to 85%) but fails to address crystal morphology issues. Combining seeding with ultrasonic irradiation achieves dual benefits: higher yield (92%) and optimal crystal habit.
Drying Dynamics
Post-crystallization desolvation is optimized by reducing crystal size. Smaller particles exhibit faster solvent diffusion, cutting drying time by 75%. This aligns with industrial goals of energy efficiency and shorter production cycles.
Analytical Validation and Quality Control
UPLC-MS/MS serves as the gold standard for quantifying this compound and its metabolites. The validated method employs an automated sample pretreatment followed by separation on a C18 column, with detection limits of 0.1 ng/mL in plasma and 0.5 ng/mL in urine. This ensures batch consistency and compliance with regulatory guidelines.
Regulatory and Industrial Scaling
This compound benzoate received approval in China on June 28, 2024, under special review and priority designations. Industrial-scale production leverages ultrasound-assisted crystallization to meet demand while maintaining stringent quality standards. Partnerships, such as the licensing agreement between Shanghai Fosun Pharma and Swiss-Greek firms, underscore the global interest in this compound’s manufacturing innovations .
Q & A
Q. What experimental models are most suitable for evaluating Fotagliptin's DPP-4 inhibition efficacy and safety in preclinical studies?
this compound’s DPP-4 inhibition can be assessed using in vitro enzyme assays (e.g., recombinant human DPP-4) and in vivo models such as Zucker diabetic fatty (ZDF) rats or high-fat diet-induced diabetic mice. These models allow quantification of glucose tolerance, insulin sensitivity, and β-cell function. For safety, rodent and canine models are recommended due to their established utility in pharmacokinetic (PK) and toxicology profiling, as demonstrated by this compound’s low toxicity in rats and dogs . Ensure dose-response curves and time-dependent inhibition (e.g., >80% DPP-4 inhibition over 24 hours) are measured to validate efficacy .
Q. How do this compound’s pharmacokinetic parameters influence dosing regimens in clinical research?
this compound exhibits rapid absorption (median Tmax ≈1.5 hours) and stable plasma concentrations after 14 days of once-daily dosing, with an accumulation ratio of 1.19 ± 0.10 for AUC. These properties support a once-daily regimen in clinical trials. Researchers should measure trough plasma levels and metabolite profiles (e.g., M1 and M2-1 metabolites) to assess compliance and bioavailability. Population PK modeling can further optimize dosing for subpopulations (e.g., renal impairment) .
Q. What methodological considerations are critical for validating this compound’s mechanism of action in vitro?
Use competitive enzyme inhibition assays with purified DPP-4, ensuring IC50 values (e.g., 2.27 nM for this compound) are calculated using nonlinear regression. Include positive controls (e.g., sitagliptin) and assess selectivity against related proteases (e.g., DPP-8/9) to confirm specificity. Measure active GLP-1 levels in cell culture supernatants or plasma to link DPP-4 inhibition to physiological outcomes .
Advanced Research Questions
Q. How should researchers design a Phase III trial to address conflicting efficacy data between this compound and other DPP-4 inhibitors?
Adopt a randomized, double-blind, active-controlled design with non-inferiority margins (e.g., ΔHbA1c ≤0.4% vs. alogliptin) and placebo arms. Power calculations should account for variability (e.g., SD=1.0% for HbA1c) and dropout rates (≈10%). Stratify randomization by baseline HbA1c, BMI, and renal function. Pre-specified subgroup analyses and mixed-effects models can resolve discrepancies in heterogeneous populations .
Q. What statistical approaches resolve contradictions in this compound’s long-term glycemic control data across studies?
Apply longitudinal data analysis (e.g., mixed-model repeated measures) to handle missing data from dropouts. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) and meta-regression of pooled data can identify confounders (e.g., adherence rates, concomitant medications). For instance, this compound’s 24-hour DPP-4 inhibition in one study may conflict with shorter durations in others due to assay variability; standardize ELISA protocols across sites to minimize bias .
Q. How can researchers integrate biomarkers to predict this compound’s cardiovascular safety in long-term studies?
Include biomarkers like NT-proBNP, high-sensitivity CRP, and echocardiographic parameters in endpoint panels. Use adaptive trial designs with interim futility analyses to halt recruitment if safety signals emerge. Reference historical data from cardiovascular outcome trials (CVOTs) of other DPP-4 inhibitors to contextualize this compound’s risk profile .
Q. What methodologies improve the reproducibility of this compound’s metabolite profiling in pharmacokinetic studies?
Employ ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) with stable isotope-labeled internal standards for quantifying this compound and its metabolites (M1, M2-1). Validate assays per FDA guidelines (precision ≤15%, accuracy 85–115%). Report extraction recovery rates and matrix effects to enable cross-study comparisons .
Methodological Frameworks
How to structure a research question comparing this compound’s efficacy in Asian vs. non-Asian populations?
Use the PICOT framework:
- P opulation: Adults with T2DM (Asian vs. non-Asian subgroups)
- I ntervention: this compound 40 mg/day
- C omparison: Placebo or active comparator (e.g., sitagliptin)
- O utcome: ΔHbA1c at 24 weeks; incidence of adverse events
- T ime: 52-week follow-up
Ensure the question addresses ethnic variability in drug metabolism and aligns with genetic/environmental confounders .
Q. What strategies mitigate bias when analyzing this compound’s post-hoc data from failed trials?
Pre-specify exploratory endpoints in statistical analysis plans (SAPs). Apply false discovery rate (FDR) correction for multiple comparisons. Use propensity score matching to balance baseline characteristics between treatment arms. Transparently report all analyses as hypothesis-generating in limitations sections .
Data Presentation and Ethics
Q. How to present conflicting this compound safety data in meta-analyses?
Use forest plots with random-effects models to visualize heterogeneity (I<sup>2</sup> statistic). Conduct meta-regression to explore sources of variation (e.g., study duration, population age). Adhere to PRISMA guidelines and register protocols on PROSPERO to enhance transparency .
Q. What ethical considerations are paramount in this compound trials involving vulnerable populations (e.g., elderly with renal impairment)?
Implement stringent monitoring for hypoglycemia and renal function (eGFR, serum creatinine). Obtain informed consent with simplified visual aids. Include independent data safety monitoring boards (DSMBs) to review adverse events and recommend trial modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
